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molecular formula C6H5ClFN B2542537 4-(Chloromethyl)-3-fluoropyridine CAS No. 1060802-36-9

4-(Chloromethyl)-3-fluoropyridine

Cat. No. B2542537
M. Wt: 145.56
InChI Key: RMVYIGBZCTUZNB-UHFFFAOYSA-N
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Patent
US08796306B2

Procedure details

To a mixture of 1.12 g of (3-fluoropyridin-4-yl)methanol and 5 ml of chloroform was added dropwise 1.26 g of thionyl chloride at room temperature, and the mixture was stirred at room temperature for 1.3 hours. A saturated aqueous solution of sodium bicarbonate was added to the reaction mixture, and the mixture was extracted twice with chloroform. The organic layers were combined and washed with saturated brine and dried over magnesium sulfate. The resulting mixture was concentrated under reduced pressure to obtain 1.22 g of 4-chloromethyl-3-fluoropyridine.
Quantity
1.12 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.26 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[N:4][CH:5]=[CH:6][C:7]=1[CH2:8]O.S(Cl)([Cl:12])=O.C(=O)(O)[O-].[Na+]>C(Cl)(Cl)Cl>[Cl:12][CH2:8][C:7]1[CH:6]=[CH:5][N:4]=[CH:3][C:2]=1[F:1] |f:2.3|

Inputs

Step One
Name
Quantity
1.12 g
Type
reactant
Smiles
FC=1C=NC=CC1CO
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
1.26 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 1.3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted twice with chloroform
WASH
Type
WASH
Details
washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The resulting mixture was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1.3 h
Name
Type
product
Smiles
ClCC1=C(C=NC=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.22 g
YIELD: CALCULATEDPERCENTYIELD 95.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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